REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Cl[CH:8]([CH3:11])[C:9]#[N:10].C(=O)([O-])[O-].[Cs+].[Cs+].O1CCCC1>CCOCC>[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH:8]([CH3:11])[C:9]#[N:10])[CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NNC1
|
Name
|
|
Quantity
|
3.71 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)C
|
Name
|
cesium carbonate
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solids were rinsed with ether (30 mL×3)
|
Type
|
ADDITION
|
Details
|
the filtrate was diluted with dichloromethane (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1)C(C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |